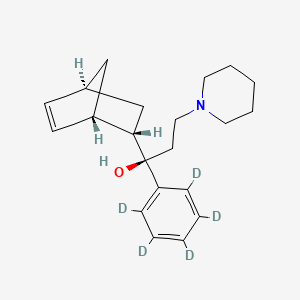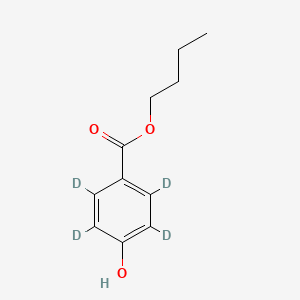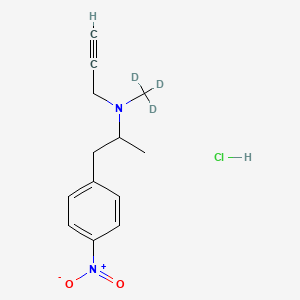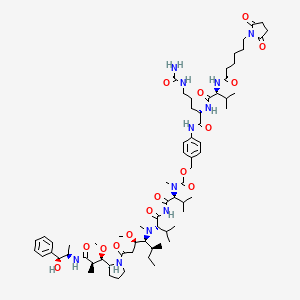
MC-VC-Pabc-mmae
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MC-Val-Cit-PABC-Monomethyl Auristatin E (MC-VC-Pabc-mmae) is a drug-linker conjugate used in antibody-drug conjugates (ADCs). This compound combines the potent antimitotic agent Monomethyl Auristatin E (MMAE), a tubulin inhibitor, with a lysosomally cleavable dipeptide linker, Valine-Citrulline (VC), and a para-aminobenzyl carbamate (PABC) spacer . This combination allows for targeted delivery of the cytotoxic agent to cancer cells, minimizing damage to healthy cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MC-VC-Pabc-mmae involves several steps:
Synthesis of the Linker: The Valine-Citrulline dipeptide is synthesized using standard peptide coupling reactions.
Attachment of PABC: The PABC spacer is attached to the dipeptide using carbamate chemistry.
Conjugation with MMAE: The final step involves conjugating the MMAE to the PABC-Valine-Citrulline linker using a maleimide-thiol reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Peptide Synthesis: Automated peptide synthesizers are used for the efficient production of the Valine-Citrulline dipeptide.
High-Throughput Conjugation: High-throughput reactors facilitate the conjugation of PABC and MMAE to the dipeptide linker
Analyse Des Réactions Chimiques
Types of Reactions
MC-VC-Pabc-mmae undergoes several types of chemical reactions:
Hydrolysis: The compound can undergo hydrolysis in lysosomal environments, releasing MMAE.
Reduction: The maleimide-thiol bond can be reduced under certain conditions
Common Reagents and Conditions
Hydrolysis: Acidic conditions in lysosomes facilitate the hydrolysis of the Valine-Citrulline linker.
Reduction: Reducing agents such as dithiothreitol (DTT) can cleave the maleimide-thiol bond
Major Products
Applications De Recherche Scientifique
MC-VC-Pabc-mmae has a wide range of scientific research applications:
Chemistry: Used in the development of novel ADCs for targeted cancer therapy
Biology: Studied for its role in cellular processes and mechanisms of drug delivery
Medicine: Applied in clinical trials for the treatment of various cancers, including Hodgkin lymphoma and anaplastic large cell lymphoma
Industry: Utilized in the production of ADCs for pharmaceutical companies
Mécanisme D'action
MC-VC-Pabc-mmae exerts its effects through the following mechanism:
Targeted Delivery: The antibody component of the ADC targets specific antigens on cancer cells.
Internalization and Hydrolysis: Upon binding, the ADC is internalized, and the acidic environment of the lysosome hydrolyzes the Valine-Citrulline linker, releasing MMAE.
Cytotoxic Action: MMAE inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of the cancer cell
Comparaison Avec Des Composés Similaires
MC-VC-Pabc-mmae is unique compared to other similar compounds due to its specific linker and payload combination. Similar compounds include:
Auristatin: Other auristatin derivatives used in ADCs.
Camptothecins: Topoisomerase inhibitors used in ADCs.
Daunorubicins/Doxorubicins: Anthracycline antibiotics used in ADCs.
Duocarmycins: DNA alkylating agents used in ADCs.
Maytansinoids: Microtubule inhibitors used in ADCs.
Pyrrolobenzodiazepines: DNA cross-linking agents used in ADCs.
This compound stands out due to its lysosomally cleavable linker, which ensures the selective release of MMAE in the target cells, minimizing off-target effects .
Propriétés
Formule moléculaire |
C68H107N11O15 |
|---|---|
Poids moléculaire |
1318.6 g/mol |
Nom IUPAC |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrolidin-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-2-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methylbutanoyl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C68H107N11O15/c1-15-43(8)59(51(92-13)38-55(83)78-37-23-27-50(78)61(93-14)44(9)62(85)71-45(10)60(84)47-24-18-16-19-25-47)76(11)57(41(4)5)65(88)75-66(89)58(42(6)7)77(12)68(91)94-39-46-29-31-48(32-30-46)72-63(86)49(26-22-35-70-67(69)90)73-64(87)56(40(2)3)74-52(80)28-20-17-21-36-79-53(81)33-34-54(79)82/h16,18-19,24-25,29-32,40-45,49-51,56-61,84H,15,17,20-23,26-28,33-39H2,1-14H3,(H,71,85)(H,72,86)(H,73,87)(H,74,80)(H3,69,70,90)(H,75,88,89)/t43-,44+,45+,49-,50-,51+,56-,57-,58-,59-,60+,61+/m0/s1 |
Clé InChI |
SQEKPGWTTOMKLO-HOKPPMCLSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)[C@@H](C(C)C)C(=O)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)CCC4=O |
SMILES canonique |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(C(C)C)C(=O)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)CCC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


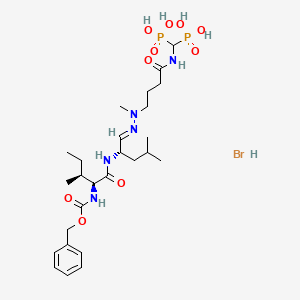

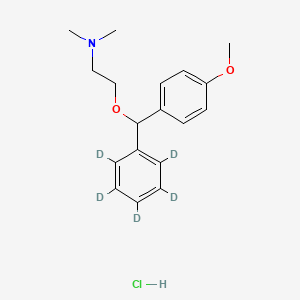
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12425344.png)
![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 6-(2,2-difluoroethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B12425350.png)
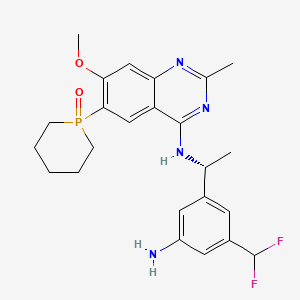
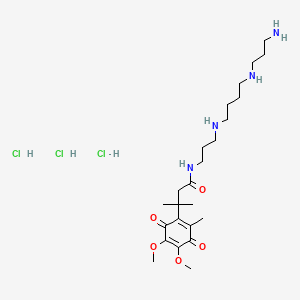
![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one](/img/structure/B12425365.png)
![[(1R,2R,4S,5S)-9-hydroxy-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12425369.png)
![[(3S,8R,9S,10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12425378.png)
![(2S,5S,8S,11S,18E,26S)-26-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2,5-dibenzyl-8-(3-carbamimidamidopropyl)-3,6,9,27-tetraoxo-1,4,7,10,16,21-hexazacycloheptacos-18-ene-11-carboxamide](/img/structure/B12425384.png)
